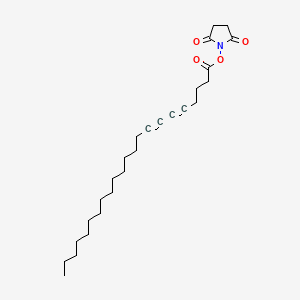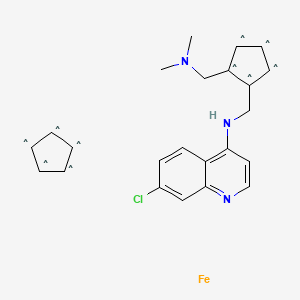
5,7-Docosadiynoic Acid N-Succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Docosadiynoic Acid N-Succinimide is a biochemical compound with the molecular formula C26H39NO4 and a molecular weight of 429.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a diynoic acid moiety and a succinimide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Docosadiynoic Acid N-Succinimide typically involves the reaction of 5,7-docosadiynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
5,7-Docosadiynoic Acid N-Succinimide can undergo various chemical reactions, including:
Substitution Reactions: The succinimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The diynoic acid moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of 5,7-docosadiynoic acid.
Oxidation and Reduction: Products include oxidized or reduced forms of the diynoic acid moiety.
科学的研究の応用
5,7-Docosadiynoic Acid N-Succinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-Docosadiynoic Acid N-Succinimide involves its ability to form covalent bonds with nucleophiles. The succinimide group acts as an electrophile, facilitating the formation of stable amide or ester bonds. This property makes it useful in bioconjugation and labeling studies .
類似化合物との比較
Similar Compounds
5,7-Docosadiynoic Acid: Lacks the succinimide group, making it less reactive in bioconjugation reactions.
N-Succinimidyl Esters: Similar in reactivity but may have different alkyl or aryl groups attached.
Uniqueness
5,7-Docosadiynoic Acid N-Succinimide is unique due to its combination of a diynoic acid moiety and a succinimide group, which provides a balance of reactivity and stability. This makes it particularly useful in proteomics research and other applications where selective covalent modification is required .
特性
分子式 |
C26H39NO4 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |
InChIキー |
HDVXHHDOINRKHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)

